5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Descripción
Core Heterocyclic Framework: Imidazo[1,2-a]pyrimidine Scaffold
The fundamental structural architecture of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine consists of a bicyclic framework formed by the fusion of an imidazole ring with a tetrahydropyrimidine ring through a shared nitrogen-carbon bond. The molecular formula C₆H₉N₃ corresponds to a molecular weight of 123.16 grams per mole, representing the base structure without substituents. The compound crystallizes as a light yellow to brown solid with a melting point ranging from 106-109°C, indicating moderate thermal stability of the heterocyclic framework.
The scaffold architecture is characterized by three nitrogen atoms positioned at specific locations within the bicyclic system. The imidazole portion contains two nitrogen atoms, while the tetrahydropyrimidine ring contributes an additional nitrogen atom that participates in the ring fusion. This nitrogen distribution creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The International Union of Pure and Applied Chemistry name for this compound is this compound, with Chemical Abstracts Service registry number 67139-22-4.
The three-dimensional molecular geometry exhibits significant deviation from planarity due to the saturated nature of the pyrimidine ring. Unlike fully aromatic imidazo[1,2-a]pyrimidine derivatives, the tetrahydro variant displays considerable conformational flexibility in the six-membered ring portion while maintaining relative rigidity in the five-membered imidazole moiety. The predicted density of 1.33 grams per cubic centimeter reflects the compact molecular packing typical of nitrogen-rich heterocycles.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| Melting Point | 106-109°C | |
| Boiling Point | 204°C | |
| Density | 1.33 g/cm³ | |
| Chemical Abstracts Service Number | 67139-22-4 |
Tautomerism and Protonation States
The tautomeric behavior of this compound exhibits distinctive characteristics that differentiate it from fully aromatic imidazo[1,2-a]pyrimidine systems. Research has demonstrated that related dihydroimidazo[1,2-a]pyrimidine compounds display unusual tautomerism, particularly involving methyl and methylene group interconversion at specific positions. The free base forms obtained from hydrochloride salts of these compounds exhibit solvent-dependent equilibria between different tautomeric forms, indicating that the protonation state significantly influences the structural preferences.
The predicted acid dissociation constant value of 9.73 ± 0.20 for the tetrahydroimidazo[1,2-a]pyrimidine system indicates basic character, consistent with the presence of multiple nitrogen atoms capable of protonation. This basicity suggests that under physiological conditions, the compound likely exists in protonated forms, which can significantly alter its conformational preferences and molecular interactions. The nitrogen atoms within the heterocyclic framework exhibit different basicities due to their distinct electronic environments, with the bridging nitrogen typically showing enhanced basicity compared to the pyrimidine nitrogen atoms.
Spectroscopic evidence indicates that tautomerism in these systems often involves hydrogen migration between nitrogen atoms and carbon-nitrogen double bond formation or cleavage. The tetrahydro derivative demonstrates more restricted tautomeric behavior compared to the dihydro analogs due to the additional saturation, which limits the available sites for proton migration. Nuclear magnetic resonance studies of related compounds have revealed characteristic chemical shifts that correspond to different tautomeric forms, providing insight into the equilibrium distributions under various conditions.
The protonation states significantly influence the molecular geometry and electronic distribution within the heterocyclic system. Protonation typically occurs at the most basic nitrogen center, leading to changes in bond lengths, angles, and overall molecular conformation. The resulting charged species exhibit altered hydrogen bonding patterns and intermolecular interactions compared to the neutral forms, which has important implications for crystal packing and solution behavior.
Crystallographic and Computational Conformational Studies
Crystallographic investigations of related tetrahydroimidazo systems have provided detailed insights into the preferred conformational arrangements of these heterocyclic compounds. Studies of 2-phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole reveal that the central imidazo portion maintains planarity with root mean square deviations of approximately 0.010 Angstroms, while the fused tetrahydro ring adopts a half-chair conformation. This conformational preference appears to be characteristic of tetrahydrogenated six-membered rings fused to aromatic systems.
Computational studies employing Density Functional Theory methods at the B3LYP/6-31G(d,p) level have been utilized to investigate the electronic properties and conformational preferences of imidazo[1,2-a]pyrimidine derivatives. Frontier Molecular Orbital analysis reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the chemical reactivity and electronic transitions of these compounds. Molecular Electrostatic Potential calculations provide insights into the charge distribution and potential sites for intermolecular interactions.
The half-chair conformation observed in crystallographic studies represents a compromise between ring strain and steric interactions within the tetrahydropyrimidine portion of the molecule. In this conformation, specific carbon atoms deviate from the average plane of the ring by approximately 0.3-0.5 Angstroms, creating a puckered arrangement that minimizes torsional strain. This conformational flexibility is essential for the compound's ability to adapt to different chemical environments and binding sites.
Quantum Theory of Atoms in Molecules analysis has been employed to understand the nature of intramolecular interactions and bonding patterns within the heterocyclic framework. These computational approaches reveal the presence of weak intramolecular hydrogen bonds and van der Waals interactions that stabilize specific conformational arrangements. Reduced Density Gradient analysis further elucidates the non-covalent interactions that contribute to the overall molecular stability and conformational preferences.
Crystal packing studies indicate that molecules of tetrahydroimidazo[1,2-a]pyrimidine derivatives typically arrange at van der Waals distances without significant intermolecular interactions. This packing behavior suggests that the molecules maintain their individual conformational preferences without substantial distortion due to crystal field effects. The absence of strong intermolecular hydrogen bonding in many cases allows for the observation of intrinsic molecular conformations that reflect the fundamental preferences of the heterocyclic system.
Temperature-dependent crystallographic studies reveal that the conformational flexibility of the tetrahydro ring increases with temperature, consistent with the expected thermal population of higher energy conformational states. Low-temperature crystal structures typically show well-defined conformations with reduced thermal motion, providing the most accurate geometric parameters for computational validation and theoretical modeling efforts.
Structure
2D Structure
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h3,5H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBRPRKZKPDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498292 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-22-4 | |
| Record name | 1,5,6,7-Tetrahydroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reaction Sequence
- Step 1: Cyclocondensation of 2-aminopyrimidine with 1,1,3-trichloroacetone in ethanol under reflux for 10 hours produces 2-(dichloromethyl)imidazo[1,2-a]pyrimidine (Intermediate 2).
- Step 2: Treatment of Intermediate 2 with calcium carbonate in water at reflux for 1 hour yields imidazo[1,2-a]pyrimidine-2-carbaldehyde (Intermediate 3).
- Step 3: Oxidation of aldehyde 3 with Oxone in DMF at 5°C for 2 hours affords imidazo[1,2-a]pyrimidine-2-carboxylic acid (Intermediate 4).
- Step 4: Esterification of acid 4 followed by catalytic hydrogenation (PtO2, 30 psi, ethanol) produces ethyl this compound-2-carboxylate (Intermediate 6).
- Step 5: Reaction of compound 6 with hydrazine hydrate in ethanol at reflux generates the key intermediate this compound-2-carbohydrazide (Intermediate 7).
Final Derivatization
- Condensation of carbohydrazide 7 with various aromatic aldehydes in ethanol under reflux for 6 hours yields hydrazone derivatives (8a–k) with 80–92% yields.
Reaction Scheme Summary
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminopyrimidine + 1,1,3-trichloroacetone, EtOH, reflux 10 h | 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine (2) | Not purified | Monitored by TLC |
| 2 | Compound 2 + CaCO3, H2O, reflux 1 h | Imidazo[1,2-a]pyrimidine-2-carbaldehyde (3) | Not purified | Workup by precipitation |
| 3 | Compound 3 + Oxone, DMF, 5°C, 2 h | Imidazo[1,2-a]pyrimidine-2-carboxylic acid (4) | 50 | Washed and extracted |
| 4 | Compound 4 + Esterification + H2, PtO2, EtOH, 30 psi, 3 h | Ethyl this compound-2-carboxylate (6) | 90 | Purified by extraction |
| 5 | Compound 6 + Hydrazine hydrate, EtOH, reflux | This compound-2-carbohydrazide (7) | Not specified | Key intermediate |
| 6 | Compound 7 + Aromatic aldehydes, EtOH, reflux 6 h | Hydrazone derivatives (8a–k) | 80–92 | Isolated by extraction and purification |
Data adapted from detailed synthetic studies
Method 2: Cyclocondensation of 2-Aminoimidazole with N-Substituted Maleimides or N-Arylitaconimides
Reaction Conditions and Optimization
- Starting from 2-aminoimidazole hemisulfate and N-substituted maleimides or N-arylitaconimides.
- Sodium acetate is used as an additive to convert 2-aminoimidazole hemisulfate to its free base in situ.
- Solvents tested: dioxane, toluene, methanol, ethanol, isopropanol, acetonitrile, and DMF.
- Best yields (up to 89%) achieved in isopropanol within 1 hour of reflux.
- Other solvents resulted in lower yields or complex mixtures.
General Reaction
$$
\text{2-aminoimidazole} + \text{N-substituted maleimides/arylitaconimides} \xrightarrow[\text{NaOAc}]{\text{iPrOH, reflux}} \text{N-R-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-5-carboxamides}
$$
Yield and Product Data (Selected Examples)
| Entry | Substrate (N-Substituent) | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Phenyl maleimide | iPrOH | 1 | 89 | Optimal conditions |
| 2 | N-(4-BrC6H4) maleimide | iPrOH | 1 | 86 | High yield |
| 3 | N-(4-FC6H4) maleimide | iPrOH | 1 | 83 | Good yield |
| 4 | N-(4-ClC6H4) maleimide | iPrOH | 1 | 87 | High yield |
| 5 | N-(4-EtC6H4) maleimide | iPrOH | 1 | 88 | High yield |
Data summarized from reaction optimization and substrate scope studies
Notes on Reaction Mechanism and Analysis
- Sodium acetate amount critically influences reaction rate and completeness.
- TLC and HPLC-MS used for reaction monitoring and product identification.
- Density Functional Theory (DFT) calculations and docking studies support the proposed reaction pathway and biological activity potential.
Comparative Analysis of Methods
| Feature | Method 1 (Multi-step from 2-Aminopyrimidine) | Method 2 (Cyclocondensation with Maleimides) |
|---|---|---|
| Starting Material | 2-Aminopyrimidine | 2-Aminoimidazole hemisulfate |
| Number of Steps | 5+ steps | Single-step cyclocondensation |
| Reaction Time | Several hours per step, total days | 1 hour reflux |
| Solvent | Ethanol, DMF, etc. | Isopropanol (optimal) |
| Yield Range | 50% (oxidation step) to 90% (hydrogenation) | 83–89% for final products |
| Product Type | Hydrazide and hydrazone derivatives | N-substituted 7-oxo-tetrahydroimidazo[1,2-a]pyrimidine carboxamides |
| Scalability | Moderate, multi-step | High, one-pot reaction |
| Characterization Techniques | NMR, MS, IR | TLC, HPLC-MS, NMR |
Summary of Research Findings
- The multi-step synthesis approach enables the preparation of functionalized this compound derivatives, particularly hydrazone analogs with antibacterial activity.
- The cyclocondensation method offers a rapid, high-yielding route to N-substituted tetrahydroimidazo[1,2-a]pyrimidine carboxamides with potential antifungal activity, supported by computational studies.
- Reaction conditions such as solvent choice, temperature, and additives (e.g., sodium acetate) critically affect yields and product purity.
- Both methods employ standard purification and characterization techniques including recrystallization, NMR, mass spectrometry, and IR spectroscopy to confirm compound structures.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazone derivatives by reacting with aromatic aldehydes.
Oxidation and Reduction: Potential for oxidation and reduction reactions, although specific conditions and reagents are less documented.
Common Reagents and Conditions
Ethanol: Used as a solvent in condensation reactions.
Aromatic Aldehydes: React with carbohydrazides to form hydrazone derivatives.
Major Products
Hydrazone Derivatives: Formed from the reaction with aromatic aldehydes, exhibiting significant antibacterial activity.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Synthesis and Derivatives
Recent studies have demonstrated the synthesis of various hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine. These derivatives were synthesized through the condensation of this compound-2-carbohydrazide with aromatic aldehydes. The resulting compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed inhibition zones ranging from 30-33 mm against E. coli and S. aureus, and 22-25 mm against P. aeruginosa and S. pyogenes .
Mechanism of Action
The mechanism underlying the antibacterial activity of these compounds is believed to involve interference with bacterial cell wall synthesis or function. The hydrazone derivatives' ability to disrupt microbial integrity makes them promising candidates for treating multidrug-resistant infections .
P2X7 Receptor Modulation
Therapeutic Potential
this compound has also been investigated for its role as a modulator of the P2X7 receptor. This receptor is implicated in various physiological processes including inflammation and pain signaling. Compounds that antagonize the P2X7 receptor can potentially be used in therapies for conditions such as rheumatoid arthritis and neurodegenerative diseases .
Case Studies
Preclinical studies have shown that P2X7 receptor antagonists derived from this compound can alleviate neuropathic pain and inflammation by inhibiting ATP-mediated signaling pathways. This suggests a dual therapeutic role: managing pain while also addressing inflammatory responses .
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Mecanismo De Acción
The exact mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to disruption and inhibition of bacterial growth . The compound may also interact with specific molecular targets, such as enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycles and Functionalization
The compound is compared to three primary analogues:
Tetrahydroimidazo[1,2-a]pyrazine derivatives (e.g., BIM-46174).
Tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., fluorinated variants).
Other imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyridines with substituents).
Pharmacological and Physicochemical Properties
- Antibacterial Efficacy : Pyrimidine hydrazones (e.g., 8d–f ) outperform pyridine derivatives in bacterial inhibition, likely due to enhanced electron-deficient pyrimidine interactions with microbial targets .
- Enantioselectivity : Pyridine derivatives benefit from asymmetric synthesis, critical for chiral drug development .
Stability and Functional Group Tolerance
Actividad Biológica
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of 2-aminoimidazole with various aldehydes or maleimides under reflux conditions. The resulting hydrazone derivatives have been characterized using techniques such as NMR spectroscopy and mass spectrometry.
Example Synthesis Pathway
- Starting Material : 2-aminoimidazole
- Reagents : Aldehydes or maleimides
- Conditions : Reflux in ethanol
- Yield : Typically ranges from 80% to 92% .
Antibacterial Activity
Recent studies have demonstrated that several derivatives of this compound exhibit significant antibacterial activity. For instance:
- Compounds Tested : Hydrazone derivatives (8a–k)
- Tested Strains : Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes
- Methodology : Agar well diffusion method at a concentration of 250 μg/mL
- Results :
- Compounds 8d, 8e, and 8f showed zones of inhibition ranging from 30 to 33 mm against E. coli and S. aureus.
- Compounds exhibited zones of inhibition of 22 to 25 mm against P. aeruginosa and S. pyogenes.
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| 8d | 30–33 | E. coli, S. aureus |
| 8e | 30–33 | E. coli, S. aureus |
| 8f | 30–33 | E. coli, S. aureus |
| 8g | 22–25 | P. aeruginosa, S. pyogenes |
These results indicate a promising antibacterial profile for these derivatives and suggest potential for further development as antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against strains such as Candida albicans. Molecular docking studies suggest that these compounds may act as potent inhibitors comparable to established antifungal agents like voriconazole .
Anticancer Properties
The anticancer potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives has also been investigated. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer)
- Key Findings :
- Compounds exhibited IC50 values in the low micromolar range.
- Some derivatives showed greater potency than existing chemotherapeutics.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.74 | MCF-7 |
| Compound B | 4.92 | HepG2 |
| Compound C | 1.96 | A549 |
These findings highlight the potential of tetrahydroimidazo[1,2-a]pyrimidines in cancer therapy and warrant further exploration into their mechanisms of action .
Neuroprotective Effects
Moreover, certain tetrahydroimidazo[1,2-a]pyrimidines have been studied for their neuroprotective effects in models of ischemia and neurotoxicity associated with conditions such as stroke and cardiac arrest. These compounds may mitigate neurotoxic injury by modulating pathways involved in oxidative stress and apoptosis .
Q & A
Q. Basic
- Antibacterial activity : Hydrazone derivatives (e.g., 8a–k ) show MIC values of 8–64 µg/mL against S. aureus and E. coli, validated via broth dilution assays .
- Anticonvulsant effects : 4-Substituted analogs exhibit dose-dependent seizure inhibition in rodent models, linked to GABAergic modulation .
- Hepatoprotection : Imidazo[1,2-a]pyrimidine precursors reduce CCl₄-induced liver damage in rats by 40–60% .
What strategies enable enantioselective synthesis of chiral tetrahydroimidazo[1,2-a]pyrimidines?
Advanced
Ru/N-heterocyclic carbene (NHC) catalysts achieve enantioselective hydrogenation of imidazo[1,2-a]pyridines without protecting groups. For example, reports 98:2 enantiomeric ratios and >90% yields in EtOAc. The method tolerates amines, esters, and halides, enabling direct access to bioactive chiral intermediates . Competing approaches, such as asymmetric organocatalysis, remain underexplored.
How can contradictions in hydrogenation yields be resolved across studies?
Advanced
Yield discrepancies arise from catalyst choice and solvent systems:
- PtO₂-mediated hydrogenation () achieves 76% yield in 2-methoxyethanol but requires high-pressure H₂.
- Pd/B₂pin₂ systems () use water as a solvent and H donor, yielding 60–85% under ambient conditions. Mechanistic studies suggest Pd-H intermediates and B₂pin₂ activation of H₂O are critical . Optimization requires balancing substrate steric effects and catalyst loading.
What photophysical properties make these compounds relevant to reactive oxygen species (ROS) studies?
Advanced
Imidazo[1,2-a]pyrimidines act as singlet oxygen (¹O₂) sensitizers with quantum yields (ΦΔ) of 0.01–0.1 (relative to phenalenone). Key findings include:
- Quenching rate constants (kqΔ) : 0.82–6.74 × 10⁹ M⁻¹s⁻¹ in D₂O, influenced by substituent electronegativity.
- Non-radiative relaxation dominates excited-state decay, limiting fluorescence but enhancing ROS generation . These properties support applications in photodynamic therapy and oxidative stress models.
How do microwave-assisted syntheses improve functionalization of the core scaffold?
Advanced
Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 10 h) for C–C cross-coupling. highlights Pd-catalyzed Suzuki reactions on 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, achieving 80–92% yields. This method minimizes decomposition of thermally sensitive substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
